molecular formula C36H40ClN3O6 B1662579 Niguldipine hydrochloride CAS No. 113145-69-0

Niguldipine hydrochloride

Cat. No. B1662579
M. Wt: 646.2 g/mol
InChI Key: MHOSUIMBPQVOEU-WAQYZQTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Niguldipine hydrochloride is a calcium channel blocker drug (CCB) with α1-adrenergic antagonist properties . It is the more active enantiomer of Niguldipine .


Molecular Structure Analysis

The molecular formula of Niguldipine hydrochloride is C36H40ClN3O6 . It has a molecular weight of 646.18 . The InChI Key is MHOSUIMBPQVOEU-WAQYZQTGSA-N . The SMILES string representation is Cl.[H][C@]1(C2=CC(=CC=C2)N(=O)=O)C(C(=O)OC)=C©NC©=C1C(=O)OCCCN1CCC(CC1)(C1=CC=CC=C1)C1=CC=CC=C1 .


Physical And Chemical Properties Analysis

Niguldipine hydrochloride is soluble in methanol . It has an optical activity of [α]23/D -12.5°, c = 0.14 in methanol . The color of Niguldipine hydrochloride is pale yellow . It should be stored at a temperature of -20°C .

Scientific Research Applications

1. Interaction with Antiepileptic Drugs

Niguldipine has been studied for its interaction with conventional antiepileptic drugs in amygdala-kindled rats. It was observed that niguldipine, at certain doses, exhibited significant anticonvulsant effects. However, when combined with carbamazepine or phenobarbital, it resulted in a proconvulsive action, suggesting caution in its use as an adjuvant antiepileptic or for cardiovascular reasons in patients with complex partial seizures (Borowicz, Kleinrok, & Czuczwar, 2002).

2. Genetic Response Variability

A study focusing on the genetic basis of individual differences in response to small-molecule drugs, including niguldipine, revealed that a deficiency in leucine biosynthesis, caused by a deletion of LEU2, underlies sensitivity to niguldipine. This provides insight into the genetic factors influencing drug response and can be a step towards understanding individual variability in drug action (Perlstein et al., 2007).

3. Potential Role in Multidrug Resistance

Research on multidrug resistance has indicated that niguldipine, among other dihydropyridine derivatives, can influence the accumulation of certain drugs in multidrug-resistant cells. This suggests its potential role in overcoming drug resistance mechanisms, particularly in cancer therapy (Hofmann et al., 2005).

4. Silicon-Containing Derivatives

A study synthesized silicon-containing 1,4-dihydropyridine derivatives, including sila-niguldipine, to explore their pharmacological properties. These derivatives exhibit similar profiles to their carbon analogues, indicating their potential in calcium channel antagonism and α1 adrenoceptor antagonism (Heinrich et al., 2004).

properties

IUPAC Name

5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H39N3O6.ClH/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29;/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3;1H/t33-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOSUIMBPQVOEU-WAQYZQTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@@H](C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00274007
Record name (S)-Niguldipine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

646.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Niguldipine hydrochloride

CAS RN

113145-69-0
Record name Niguldipine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113145690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Niguldipine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIGULDIPINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G8C7QS9SR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

86.6 g of 3-methyl 5-(3-bromopropyl) (-)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate, 50 g of 4,4-diphenylpiperidine hydrochloride and 69 g of finely milled potassium carbonate are heated together in 300 ml of dimethylformamide for 5 h at 100° C. with vigorous stirring and under a nitrogen atmosphere. After cooling, 500 ml of ethyl acetate and 1 l of water are added in succession and the mixture is stirred thoroughly. After phase separation, the organic phase is washed 4 times with water, dried over sodium sulphate and evaporated in vacuo. The residue is dissolved in 1 l of dioxane and 15.2 ml of concentrated hydrochloric acid solution (12.5 M, d=1.19) are added to the cooled solution; about 200 ml of the solvent mixture are then distilled off in vacuo. On standing at room temperature, the product crystallises spontaneously or after seeding or trituration; it is filtered off under suction after 16 h, washed with dioxane and diisopropyl ether and dried in vacuo at 80°-100° C. For purification, the product is dissolved in dichloromethane. After the addition of 800 ml of dioxane, the dichloromethane is distilled off again. The product which has crystallised out after seeding and standing at room temperature for 16 hours is filtered off under suction, washed with dioxane and diisopropyl ether and dried at 100° C. 97 g of the title compound of m.p. 158°-160° C. and [α]22 436 =-39° (c=1, methanol) or [α]22D =-14.4° (c=1. methanol) are obtained.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 13 g of 3-methyl 5-(3-bromopropyl) (+)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate, 7.85 g of 4,4-diphenylpiperidine hydrochloride and 12 g of potassium carbonate in 120 ml of toluene and 25 ml of water is refluxed for 14 h under a nitrogen atmosphere and with vigorous stirring. After cooling, the phases are separated; the organic phase is washed twice with water, dried over sodium sulphate and evaporated in vacuo. The oily residue is dissolved in 140 ml of dioxane, after which 2.3 ml of concentrated hydrochloric acid solution (12.5 M, d=1.19) are added and 20-25 ml of the solvent mixture are then distilled off in vacuo. On standing at room temperature, the product crystallises spontaneously or after trituration and is filtered off under suction after 16 h, washed with dioxane and diisopropyl ether and dried in vacuo at 80° C. 16 g of the title compound of m.p. 158°-160° C. and [α]22D =+14.4° (c=1, methanol) are obtained.
Quantity
7.85 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Niguldipine hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Niguldipine hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Niguldipine hydrochloride
Reactant of Route 4
Reactant of Route 4
Niguldipine hydrochloride
Reactant of Route 5
Reactant of Route 5
Niguldipine hydrochloride
Reactant of Route 6
Reactant of Route 6
Niguldipine hydrochloride

Citations

For This Compound
59
Citations
X Zhou, Q Wang, RA Coburn… - Biomedical …, 2006 - Wiley Online Library
… DHP-014 and niguldipine hydrochloride (the internal standard) were extracted from rat plasma by liquid extraction using hexane. DHP-014 was then separated by HPLC on a C18 …
M Gürelik, M Bolat, M Öztürk, S Polat… - Neuroscience …, 2004 - Wiley Online Library
… NIG (Niguldipine hydrochloride, Tocris, USA) was administered intramuscular at a dose of 0.03 mg/kg to all animals in the treatment group (9). NIG may reportedly have hypotensive …
Number of citations: 1 onlinelibrary.wiley.com
MR Chandraiah, A Pradesh, IYVR Reddy - Chemistry, 2013 - Citeseer
Simple, sensitive and rapid spectrophotometric methods were developed for the determination of Niguldipine in pharmaceutical formulations. Method A was based on the extractive …
Number of citations: 2 citeseerx.ist.psu.edu
MC Vinci, L Bellik, S Filippi… - American Journal of …, 2007 - journals.physiology.org
… Conversely, the α 1A -AR-selective antagonist (S)-(+)-niguldipine hydrochloride and the α 1B -AR antagonist chloroethylclonidine dihydrochloride did not modify endothelial cell …
Number of citations: 36 journals.physiology.org
KK Borowicz, M Gasior, Z Kleinrok… - European journal of …, 1997 - Elsevier
… Louis, MO, USA), phenobarbital sodium (Polfa, Kraków, Poland), valproate magnesium (Polfa, Rzeszów, Poland), two dihydropyridines, isradipine and niguldipine hydrochloride, …
Number of citations: 49 www.sciencedirect.com
X Zhou, J MacDiarmid, RA Coburn… - … & drug disposition, 2005 - Wiley Online Library
… Briefly, ( Æ )-DHP-014 and niguldipine hydrochloride (the internal standard) were extracted from rat plasma by rapid liquid extraction using hexane. ( Æ )-DHP-014 was then separated …
Number of citations: 2 onlinelibrary.wiley.com
M Eltze, KH Sanders, H Boss, R Boer, WR Ulrich… - Chirality, 1990 - Wiley Online Library
The biological activity of the (+)‐S‐ and (−)‐R‐enantiomers of niguldipine, of the (−)‐S‐ and (+)‐R‐enantiomers of felodipine and nitrendipine, and of rac‐nisoldipine and rac‐…
Number of citations: 38 onlinelibrary.wiley.com
JA Arias-Montaño, J Aceves, A Nuñez - Neuropharmacology, 1996 - Elsevier
… Prazosin, (+)-niguldipine hydrochloride and nimodipine were dissolved in methanol. WB-4101 hydrochloride was dissolved in ethanol. At their final concentration (2% v/v) neither …
Number of citations: 4 www.sciencedirect.com
F Trejo, MT De la Vega, JA Arias-Montano - European journal of …, 1996 - Elsevier
… Prazosin, (+)-niguldipine hydrochloride and nimodipine were dissolved in methanol. WB-4101 hydrochloride was dissolved in ethanol. At their final concentrations (2%, v/v) neither …
Number of citations: 5 www.sciencedirect.com
S Filippi, A Parenti, S Donnini, HJ Granger… - … of Pharmacology and …, 2001 - ASPET
The vasodilator activity of α 1 -adrenoceptor agonists was tested in the rat mesenteric vascular bed (MVB), and the mechanism involved was investigated in cultured endothelial cells …
Number of citations: 59 jpet.aspetjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.